2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl-
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Overview
Description
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- is an organic compound with a complex structure that includes both ketone and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and functional group transformations. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be further functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for aldol condensation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- exerts its effects involves interactions with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate biological pathways and influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-(2-hydroxyphenyl)-3-methyl-: Lacks the hydroxyethyl group, which may affect its reactivity and biological activity.
2-Buten-1-one, 1-(2-hydroxy-5-methylphenyl)-3-methyl-: Similar structure but with a different substitution pattern on the phenol ring.
Uniqueness
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- is unique due to the presence of both hydroxyethyl and methyl groups on the phenol ring. This unique substitution pattern can influence its chemical reactivity and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
79694-79-4 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(1-hydroxyethyl)phenyl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)6-13(16)11-7-10(9(3)14)4-5-12(11)15/h4-7,9,14-15H,1-3H3 |
InChI Key |
BOYBLQMJGIRKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)C(=O)C=C(C)C)O |
Origin of Product |
United States |
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